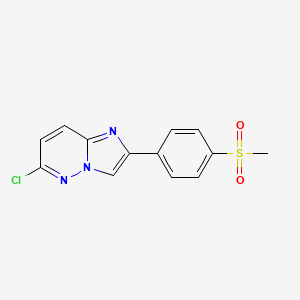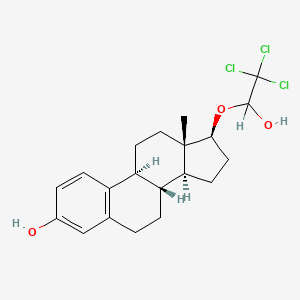
Isoviolanthrene
Übersicht
Beschreibung
Isoviolanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C34H18 . It is a member of the larger family of polycyclic aromatic hydrocarbons, which are known for their stability and unique electronic properties.
Vorbereitungsmethoden
Isoviolanthrene can be synthesized through various methods, including matrix isolation in argon and water at low temperatures (20 K) . Infrared spectroscopy is often used to monitor the reaction and identify the products. The compound can also be deposited as a thin film and irradiated with different energy sources such as ultraviolet photons, soft electrons, protons, and helium ions to study its properties and reactions .
Analyse Chemischer Reaktionen
Isoviolanthrene undergoes several types of chemical reactions, including:
Oxidation: When exposed to ultraviolet light, this compound can form hydrogen- and oxygen-rich aromatic photoproducts.
Substitution: Specific conditions and reagents can lead to substitution reactions, although detailed information on these reactions is limited.
Common reagents and conditions used in these reactions include ultraviolet photons, soft electrons, protons, and helium ions . Major products formed from these reactions include various aromatic photoproducts and smaller carbon clusters .
Wissenschaftliche Forschungsanwendungen
Isoviolanthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of isoviolanthrene involves its interaction with various energy sources. When irradiated with ultraviolet light, the compound undergoes photolysis, leading to the formation of anions and cations . These charged species can further react to form hydrogen- and oxygen-rich aromatic photoproducts . The specific molecular targets and pathways involved depend on the energy source and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Isoviolanthrene is similar to other polycyclic aromatic hydrocarbons such as dicoronylene (C48H20) . Both compounds undergo similar fragmentation pathways when exposed to high-energy radiation, forming smaller carbon clusters . this compound is unique in its specific molecular structure and the types of photoproducts it forms under different conditions .
Similar compounds include:
Dicoronylene (C48H20): Another polycyclic aromatic hydrocarbon with similar fragmentation pathways.
Dibenzopyrene isomers: These compounds also undergo similar reactions and form similar products under irradiation.
Eigenschaften
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20/c1-3-7-23-19(5-1)17-21-9-11-27-30-16-14-26-24-8-4-2-6-20(24)18-22-10-12-28(34(30)32(22)26)29-15-13-25(23)31(21)33(27)29/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSRHNHDUAHAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC=C4C3=C(C=C2)C5=CC=C6C7=CC=CC=C7CC8=C6C5=C4C=C8)C9=CC=CC=C91 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196116 | |
| Record name | Isoviolanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-29-9 | |
| Record name | Isoviolanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoviolanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoviolanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


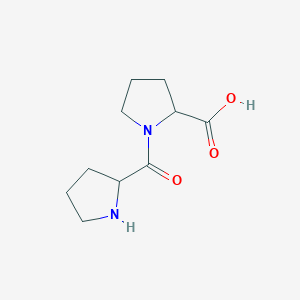

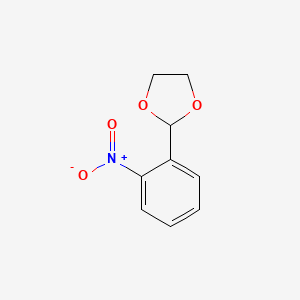
![3-Chloro-1-methylbenzo[f]quinoline](/img/structure/B1616422.png)
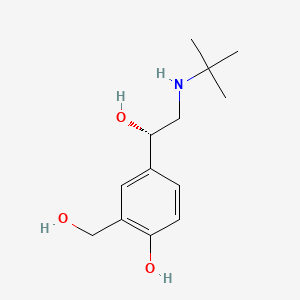
![2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B1616425.png)

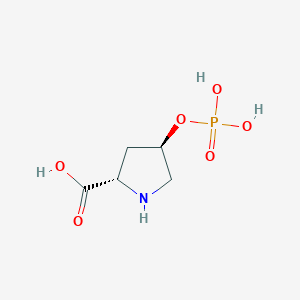
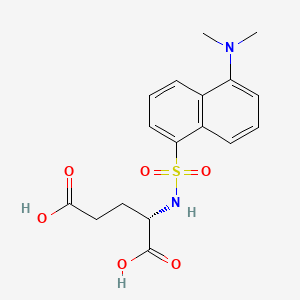
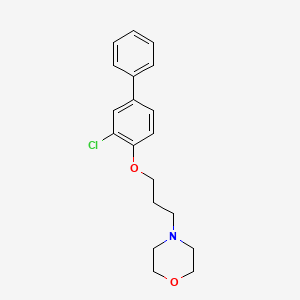

![Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B1616433.png)
